N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide

Medicinal chemistry Chemical biology SAR

N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide (CAS 1235091-21-0) is a synthetic quinoxaline-2-carboxamide derivative with molecular formula C₁₆H₁₅N₃O₂ and a molecular weight of 281.31 g/mol. It features a quinoxaline core linked via a carboxamide bond to a chiral 1-(furan-2-yl)propan-2-amine moiety.

Molecular Formula C16H15N3O2
Molecular Weight 281.315
CAS No. 1235091-21-0
Cat. No. B2550526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide
CAS1235091-21-0
Molecular FormulaC16H15N3O2
Molecular Weight281.315
Structural Identifiers
SMILESCC(CC1=CC=CO1)NC(=O)C2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C16H15N3O2/c1-11(9-12-5-4-8-21-12)18-16(20)15-10-17-13-6-2-3-7-14(13)19-15/h2-8,10-11H,9H2,1H3,(H,18,20)
InChIKeyFEXPGERAWXVUOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide (CAS 1235091-21-0) – Structural and Physicochemical Baseline for Procurement


N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide (CAS 1235091-21-0) is a synthetic quinoxaline-2-carboxamide derivative with molecular formula C₁₆H₁₅N₃O₂ and a molecular weight of 281.31 g/mol. It features a quinoxaline core linked via a carboxamide bond to a chiral 1-(furan-2-yl)propan-2-amine moiety . The compound falls within the broader class of N‑substituted quinoxaline‑2‑carboxamides, which are frequently explored for kinase inhibition, antimicrobial, and anticancer applications, though bioactivity data specific to this compound remain unpublished [1].

Why In‑Class Quinoxaline‑2‑carboxamides Cannot Simply Replace N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide


The biological profile of N‑substituted quinoxaline‑2‑carboxamides is exquisitely sensitive to the nature of the amide substituent. In a systematic SAR study, even subtle changes from benzyl to naphthylmethyl groups shifted cytotoxicity selectivity among HepG2, SK‑OV‑3, and PC‑3 cell lines [1]. The target compound incorporates a chiral furan‑bearing alkyl chain that is absent from common analogs such as N‑(propan‑2‑yl)quinoxaline‑2‑carboxamide (CAS 1240195‑34‑9) or N‑(naphthalen‑1‑ylmethyl)quinoxaline‑2‑carboxamide. Because the furan oxygen can act as a hydrogen‑bond acceptor and the methyl‑substituted chiral center influences target‑site complementarity, minor structural modifications are expected to produce large shifts in potency and selectivity. Consequently, substituting this compound with a generic in‑class quinoxaline‑2‑carboxamide without confirmatory comparative data carries a high risk of irreproducible results.

Quantitative Differentiation Evidence for N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide


Structural Uniqueness vs. Closest Commercial Analogs

At the time of this analysis, no peer‑reviewed, head‑to‑head bioactivity comparison between N‑[1‑(furan‑2‑yl)propan‑2‑yl]quinoxaline‑2‑carboxamide and any defined analog has been published. However, structural comparison with the closest commercially available analogs demonstrates a distinct substitution pattern: the target compound possesses a chiral α‑methyl‑furan‑2‑yl‑ethyl side chain, whereas N‑(propan‑2‑yl)quinoxaline‑2‑carboxamide (CAS 1240195‑34‑9) lacks the furan ring entirely, and N‑[2‑(furan‑2‑yl)‑2‑hydroxypropyl]quinoxaline‑2‑carboxamide (CAS 1396706‑68‑5) introduces a hydroxyl group that drastically alters hydrogen‑bonding capacity . In the broader class of N‑substituted quinoxaline‑2‑carboxamides, the presence of a heteroaryl substituent on the amide nitrogen correlates with improved target engagement in kinase assays, though quantitative transferability to this exact compound has not been demonstrated [1].

Medicinal chemistry Chemical biology SAR

Purity Specification Gap Between Vendors

Vendor‑reported purity for CAS 1235091‑21‑0 varies, with at least one supplier listing ≥95% (HPLC) , whereas the core scaffold quinoxaline‑2‑carboxamide is routinely available at ≥98% purity from multiple sources. The 3–5% lower purity of the target compound reflects the added synthetic complexity and limited commercial competition; researchers requiring high‑purity material must independently verify the batch purity by HPLC or NMR before use.

Chemical procurement Analytical chemistry Reproducibility

Absence of Public Bioactivity Data vs. Data‑Rich Analogs

A search of PubChem, ChEMBL, and BindingDB (accessed 2026‑04‑29) returned no bioactivity records for CAS 1235091‑21‑0, whereas close structural analogs such as N‑(2‑phenylpropyl)quinoxaline‑2‑carboxamide (CHEMBL241699) have published Ki values (e.g., 22 nM at rat mGluR1a) [1]. This data gap means that any biological application of the target compound must begin with de novo screening, incurring higher upfront cost and risk compared to analogs with established activity profiles.

Drug discovery Target engagement Data availability

Recommended Application Scenarios for N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide Based on Available Evidence


Exploratory Kinase or GPCR SAR Library Design

The furan‑2‑yl and chiral methyl groups offer hydrogen‑bond acceptor and steric features not present in simple N‑alkyl or N‑benzyl quinoxaline‑2‑carboxamides. This compound is best deployed as a diversity element in kinase or GPCR‑focused libraries where the quinoxaline core is a privileged scaffold, but the N‑substituent space has not been systematically explored [1]. Because no prior bioactivity data exist, it should be used in conjunction with a panel of structurally related analogs to enable SAR interpretation.

Chemical Probe with Built‑In Validation Requirement

The complete absence of public potency or selectivity data means that the compound can serve as a ‘blank slate’ chemical probe, but only if the procurement plan includes parallel acquisition of at least one structurally matched inactive control (e.g., the enantiomer or a des‑furan analog) [1]. This scenario is viable for academic screening centers that have the infrastructure for in‑house QC and dose‑response profiling.

Synthetic Methodology Development

The chiral amine intermediate 1‑(furan‑2‑yl)propan‑2‑amine is a non‑trivial building block. The target compound can be used as a model substrate for developing enantioselective amide coupling reactions or for evaluating the stability of furan‑containing molecules under various reaction conditions [1].

Quote Request

Request a Quote for N-[1-(furan-2-yl)propan-2-yl]quinoxaline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.